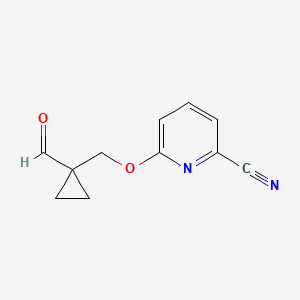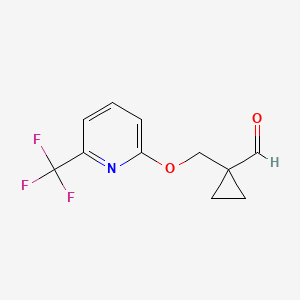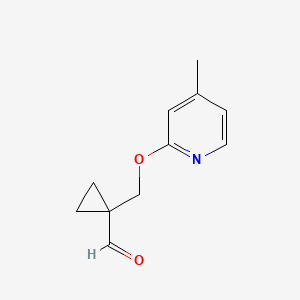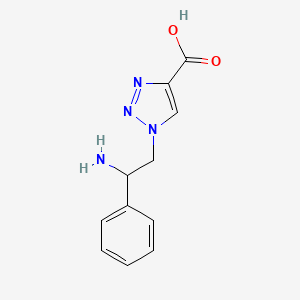
1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
The compound “1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains an amino phenylethyl group, a 1,2,3-triazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent parts: the amino phenylethyl group, the 1,2,3-triazole ring, and the carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its constituent parts. The amino group, the phenylethyl group, the triazole ring, and the carboxylic acid group each have their own reactivity profiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
Ruthenium-catalyzed synthesis techniques have been developed to create 5-amino-1,2,3-triazole-4-carboxylates, which are vital for producing peptidomimetics and biologically active compounds utilizing the triazole scaffold. This approach addresses the Dimroth rearrangement issue, enabling the production of triazole-containing dipeptides and triazoles acting as HSP90 inhibitors, demonstrating significant biological activity (Ferrini et al., 2015).
Antimicrobial Applications
A novel synthetic aromatic ε-amino acid containing a triazole moiety has shown antimicrobial potential against various pathogens, including Gram-positive, Gram-negative bacteria, and specifically Vibrio cholerae. This compound's structure-property relationship studies indicate that all functional groups contribute to enhancing its antimicrobial activity. Notably, the compound exhibits a unique kink-like structure, aiding in its antibacterial efficacy and highlighting its potential in developing new antimicrobial agents (Maji & Haldar, 2017).
Polymer-supported Synthesis for 1,2,4-Triazoles
Polymer-supported synthetic strategies have been explored for the traceless synthesis of 3,5-disubstituted 1,2,4-triazoles, employing immobilized mesoionic 1,3-oxazolium-5-olates as key intermediates. This method provides a novel route for generating 1,2,4-triazoles with high yield and purity, which could be beneficial for various chemical and pharmaceutical applications (Samanta & Yli-Kauhaluoma, 2005).
Fluorescence and Sensing Applications
The synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids has expanded the fluorophore family, exhibiting bright blue fluorescence with excellent quantum yields. These compounds show sensitivity to structural changes and microenvironment variations, making them suitable for applications as pH sensors and in fluorescence-based biological research (Safronov et al., 2020).
Structural and Chemical Property Exploration
Research on 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has provided insights into its synthesis, structure, and properties, including reactions with methyl iodide and nitration conditions. This compound's versatile reactivity paves the way for creating derivatives with potential applications in chemical synthesis and drug development (Shtabova et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-amino-2-phenylethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-9(8-4-2-1-3-5-8)6-15-7-10(11(16)17)13-14-15/h1-5,7,9H,6,12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKNBBZVZAMDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





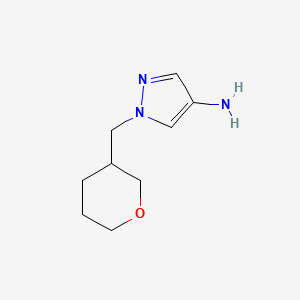
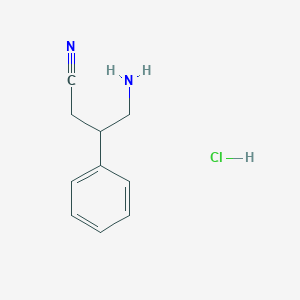
![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)
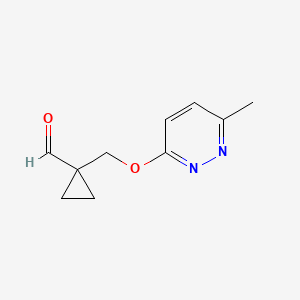
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)
